N-(quinolin-8-yl)thiophene-2-sulfonamide
Description
Properties
CAS No. |
270584-99-1 |
|---|---|
Molecular Formula |
C13H10N2O2S2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-quinolin-8-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C13H10N2O2S2/c16-19(17,12-7-3-9-18-12)15-11-6-1-4-10-5-2-8-14-13(10)11/h1-9,15H |
InChI Key |
CPSRVVXBTZFZPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=CS3)N=CC=C2 |
Origin of Product |
United States |
Biological Activity
N-(quinolin-8-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its antibacterial, antifungal, and antiviral properties, as well as its potential in cancer therapy.
Antibacterial and Antifungal Activity
A study investigated hybrid quinoline-sulfonamide complexes, including this compound derivatives. These compounds exhibited promising antibacterial activity against several strains. For instance:
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 21 | 19.04 × 10⁻⁵ mg/mL |
| Escherichia coli | 19 | 609 × 10⁻⁵ mg/mL |
| Candida albicans | 25 | 19.04 × 10⁻⁵ mg/mL |
These results indicate that the compound has a strong potential as an antibacterial and antifungal agent, particularly against Staphylococcus aureus and Candida albicans .
Anti-inflammatory Properties
Research has shown that N-(quinolin-8-yl)benzenesulfonamides, closely related to this compound, can suppress the NF-kappaB pathway. This pathway is crucial in regulating immune responses and inflammation. The compound demonstrated effective suppression at concentrations as low as 0.6 µM in cell-based assays, indicating its potential utility in treating inflammatory diseases .
Antiviral Activity
Recent studies have explored the anti-HIV properties of quinoline derivatives. Specifically, a derivative similar to this compound showed significant inhibitory activity against both HIV-1 and HIV-2. The compound's selectivity index (SI) was calculated to be 2.65 for HIV-1 and 2.32 for HIV-2, suggesting a promising avenue for further drug development targeting HIV .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features, which facilitate interactions with biological targets. The presence of the thiophene ring and sulfonamide group plays a critical role in enhancing its pharmacological properties. In particular, modifications at specific positions on the quinoline moiety have been shown to affect the compound's potency against various pathogens .
Case Studies and Research Findings
- Antibacterial Screening : A series of quinoline derivatives were screened for their antibacterial efficacy, with some showing MIC values significantly lower than traditional antibiotics. This highlights the potential of these compounds as alternatives or adjuncts in antibiotic therapy .
- NF-kappaB Pathway Suppression : The ability of N-(quinolin-8-yl)benzenesulfonamides to inhibit this pathway suggests applications in treating cancers where inflammation plays a role .
- HIV Inhibition : The promising results from anti-HIV studies indicate that further exploration into this area could lead to new therapeutic strategies against viral infections .
Scientific Research Applications
Chemical Properties and Structure
N-(quinolin-8-yl)thiophene-2-sulfonamide is characterized by its unique structure, which includes a quinoline moiety linked to a thiophene sulfonamide. Its molecular formula is . The presence of both the quinoline and thiophene rings contributes to its biological activity, making it a candidate for various pharmacological applications.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the efficacy of N-(quinolin-8-yl)benzenesulfonamides in suppressing the NF-kappaB pathway, which is crucial in cancer progression . These compounds were shown to inhibit cell proliferation at low concentrations (as low as 0.6 µM), suggesting potential for further development as anticancer agents.
Antibacterial Properties
Novel quinoline sulfonamide compounds have been identified for their antibacterial effects, targeting various bacterial infections . The sulfonamide functional group is known for its ability to interfere with bacterial folate synthesis, making these compounds valuable in treating resistant strains of bacteria.
Mechanistic Insights
The mechanism of action for this compound involves modulation of key signaling pathways. The suppression of the NF-kappaB pathway is particularly noteworthy as this pathway plays a role in inflammation and cancer . By inhibiting this pathway, the compound may reduce tumor growth and metastasis.
Preclinical Studies
Several preclinical studies have demonstrated the potential of this compound in various disease models. For instance, analogs have been tested in vitro against cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
Comparative Data Table
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Thiophene Ring
(a) 4,5-Dichloro-N-(quinolin-8-yl)thiophene-2-sulfonamide
- Structure : Chlorine atoms at positions 4 and 5 on the thiophene ring.
- Properties: Molecular ion at m/z 359.03 [M+H]⁺ (C₁₃H₈Cl₂N₂O₂S₂).
(b) 5-Bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide
- Structure : Bromine at position 5 on the thiophene.
- Properties: Bromine’s larger atomic radius and polarizability may influence steric interactions in biological targets.
Aromatic Ring Modifications
(a) N-(Quinolin-8-yl)benzenesulfonamide
- Structure : Replaces thiophene with a benzene ring.
- Activity : Demonstrates NFκB inhibitory activity in cytotoxicity assays (OCI-Ly3 cells). The absence of the sulfur atom reduces π-electron density, possibly altering binding kinetics compared to thiophene derivatives .
(b) N-(2-Chlorophenyl)-8-quinolinesulfonamide
Functional Group Replacements
(a) N-(Quinolin-8-yl)methanesulfonamide
- Structure : Methane sulfonamide group without aromatic thiophene.
- Properties : Simpler structure (C₁₀H₁₀N₂O₂S; m/z 231.06 [M+H]⁺). Reduced aromaticity likely diminishes metal-binding capacity relative to thiophene analogs .
(b) N-(2-Nitrophenyl)thiophene-2-carboxamide
- Structure : Carboxamide linker instead of sulfonamide; nitro group on benzene.
- Crystallography : Dihedral angles between thiophene and benzene rings (8.50–13.53°) indicate moderate planarity. Weak C–H⋯O/S interactions in packing suggest lower solubility than sulfonamides .
Preparation Methods
Challenges and Optimizations
The hygroscopic nature of thiophene-2-sulfonyl chloride necessitates strict anhydrous conditions. Side reactions, such as sulfonate ester formation or quinoline ring chlorination, are minimized by maintaining low temperatures and using freshly distilled solvents. Recent advancements employ flow chemistry to enhance reproducibility and scalability.
Microwave-Assisted Synthesis: Solvent-Free and Rapid Protocols
Microwave-assisted synthesis has emerged as an efficient alternative, reducing reaction times from hours to minutes. A solvent-free approach involves mixing 8-aminoquinoline directly with thiophene-2-sulfonyl chloride under microwave irradiation (400–600 W, 4–6 minutes), achieving yields comparable to conventional methods (80–87%). This method eliminates solvent waste and simplifies purification, as the product solidifies upon cooling and is rinsed with cold ethanol.
Advantages :
-
Energy Efficiency : 60–70% reduction in energy consumption compared to reflux-based methods.
-
Purity : Reduced side-product formation due to uniform heating.
Comparative Analysis of Synthetic Routes
Structural and Mechanistic Insights
The reaction mechanism for sulfonamide formation involves nucleophilic attack by the amine group of 8-aminoquinoline on the electrophilic sulfur atom of thiophene-2-sulfonyl chloride (Fig. 1). Density functional theory (DFT) studies suggest that the quinoline ring’s electron-withdrawing nature enhances the amine’s nucleophilicity, favoring sulfonamide bond formation.
Crystallographic Data :
Single-crystal X-ray diffraction of related sulfonamides reveals planar thiophene and quinoline rings with dihedral angles of 10–13°, stabilized by π–π stacking and hydrogen bonding.
Industrial and Environmental Considerations
Large-scale production faces challenges in handling corrosive sulfonyl chlorides. Recent innovations focus on in situ generation of sulfonyl chlorides using microreactors to improve safety. Environmental impact assessments favor microwave and solvent-free methods, which reduce hazardous waste by 40–50% compared to traditional routes .
Q & A
Q. What are the standard synthetic routes for N-(quinolin-8-yl)thiophene-2-sulfonamide, and how are they optimized for purity and yield?
The compound is typically synthesized via sulfonamide coupling. For example, Sulfonamide Coupling Method B involves reacting quinolin-8-amine with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to yield the target compound in 89% yield . Key optimization steps include controlling reaction temperature (ambient to 60°C) and solvent choice (e.g., dichloromethane or chloroform). Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%). NMR characterization (e.g., H NMR in CDCl: δ 9.30 ppm for NH, 8.76 ppm for quinoline protons) confirms structural integrity .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- H NMR : Key peaks include a broad singlet at δ 9.30 ppm (NH), quinoline protons (δ 8.76–7.42 ppm), and thiophene protons (δ 7.62–6.92 ppm) .
- ESI-MS : Molecular ion [M+H] at m/z 291.02 and [M+Na] at m/z 312.97 .
- X-ray crystallography : Used to resolve crystal packing and hydrogen-bonding interactions (e.g., CCDC reference 1983315 for related quinoxaline-thiophene derivatives) .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the functionalization of this compound at specific positions (e.g., C5 of quinoline)?
Microwave-accelerated cross-dehydrogenative coupling (CDC) enables remote C(sp)–H bond activation without transition-metal catalysts. For example, benzoyl peroxide (BPO) promotes CDC with acetone/acetonitrile under microwave irradiation (100–120°C, 30–60 min), yielding 5-acetonated derivatives in >70% yield. This method is scalable and minimizes side reactions compared to traditional thermal methods .
Q. What strategies resolve contradictions in NMR data interpretation for sulfonamide derivatives?
Discrepancies in NMR shifts (e.g., NH proton broadening due to hydrogen bonding or solvent effects) can be addressed by:
- Variable-temperature NMR : Reduces exchange broadening in polar solvents like DMSO-d.
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals (e.g., distinguishing quinoline C8-H from thiophene protons) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts and validate experimental data .
Q. How does the thiophene-sulfonamide moiety influence biological activity, and what in vitro assays are suitable for target validation?
The thiophene ring enhances π-stacking with protein targets, while the sulfonamide group participates in hydrogen bonding. For example, Glyoxalase 1 inhibition assays (IC determination via UV-Vis spectroscopy) revealed competitive binding modes. Molecular docking (PDB: 8US) identified interactions with active-site residues like Arg37 and Glu99 .
Q. What are the challenges in crystallizing this compound, and how are they mitigated?
Crystallization difficulties arise from conformational flexibility and solvent inclusion. Strategies include:
- Slow evaporation : Using mixed solvents (e.g., CHCl/hexane) to control nucleation.
- Seeding : Introducing pre-formed microcrystals to guide lattice formation.
- SHELX refinement : Resolves twinning or disorder issues in crystal structures (e.g., SHELXL for high-resolution data) .
Methodological Considerations
Q. How are computational tools (e.g., molecular dynamics) applied to study the stability of this compound in biological systems?
Q. What experimental controls are critical when investigating sulfonamide reactivity under oxidative conditions?
- Blank reactions : Confirm reagent purity (e.g., m-CPBA for sulfoxide formation).
- Radical scavengers (TEMPO) : Differentiate between radical and ionic pathways.
- LC-MS monitoring : Detect intermediates (e.g., sulfones at m/z +32) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
